4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
CAS No.: 892843-82-2
Cat. No.: VC4264531
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892843-82-2 |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 |
| IUPAC Name | 4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c1-4-14-25(15-5-2)30(27,28)18-12-10-17(11-13-18)21(26)24-22-23-20-16(6-3)8-7-9-19(20)29-22/h4-5,7-13H,1-2,6,14-15H2,3H3,(H,23,24,26) |
| Standard InChI Key | YEJMJGPAYQTXOT-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Introduction
4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C22H23N3O3S and a molecular weight of 441.6 g/mol . This compound belongs to the benzamide class, featuring a benzene ring attached to an amide functional group, and includes a sulfamoyl group and a benzo[d]thiazole moiety. These structural elements suggest potential biological activities, particularly in enzyme inhibition and pharmacological applications.
Synthesis
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions:
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Formation of the Benzamide Backbone: This can be achieved through the reaction of benzoic acid derivatives with amines.
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Introduction of the Sulfamoyl Group: Diallylamine reacts with sulfamoyl chlorides to form the sulfamoyl moiety.
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Synthesis of the Benzo[d]thiazole Moiety: This may involve cyclization reactions to form the thiazole ring.
Each reaction step must be optimized for yield and purity.
Research Findings and Potential Applications
Research on similar compounds suggests that they may exhibit anticancer, antimicrobial, or antiproliferative activities. For instance, compounds with thiazole moieties have been studied for their antimicrobial and anticancer properties . The sulfamoyl group is known for its role in enzyme inhibition, which could be beneficial in targeting specific biological pathways.
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